(3-Fluorothiophen-2-yl)methanol
Description
(3-Fluorothiophen-2-yl)methanol is a fluorinated thiophene derivative characterized by a hydroxylmethyl group (-CH2OH) attached to the 2-position of a thiophene ring, with a fluorine substituent at the 3-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of biologically active molecules. The fluorine atom enhances the compound's electronic properties, influencing reactivity and interactions in biological systems.
Properties
IUPAC Name |
(3-fluorothiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLPENJDCROFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The structural analogues of (3-Fluorothiophen-2-yl)methanol vary in aromatic ring systems, substituents, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₅H₅FOS | 132.16 | Thiophene, -F at C3, -CH₂OH at C2 |
| thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol | C₁₂H₉F₃O₂S | 274.26 | Thiophene, -CF₃O-phenyl, -CH₂OH |
| (3-fluorophenyl)-(furan-2-yl)methanol | C₁₁H₉FO₂ | 200.19 | Furan, -F-phenyl, -CH₂OH |
| 4-Methoxyphenyl-(2-thienyl)methanol | C₁₂H₁₂O₂S | 220.28 | Thiophene, -OCH₃-phenyl, -CH₂OH |
Key Observations :
- Electron-Withdrawing Effects: The fluorine atom in this compound increases the electrophilicity of the thiophene ring compared to non-fluorinated analogues like 4-Methoxyphenyl-(2-thienyl)methanol, where the methoxy group is electron-donating .
- Steric and Polarity Differences: The trifluoromethoxy group in thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol introduces significant steric bulk and polarity, likely reducing solubility in non-polar solvents compared to the parent compound .
Stability and Preservation
Methanol is commonly used to preserve volatile organic compounds (VOCs) in soil samples, as demonstrated in studies comparing bulk and methanol methods . Analogues of this compound with polar substituents (e.g., -CF₃O) may exhibit superior stability in methanol due to enhanced solubility and reduced volatility.
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